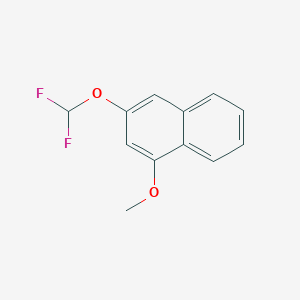
2-(Difluoromethoxy)-4-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-4-methoxynaphthalene: is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of two methoxy groups and two fluorine atoms attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-methoxynaphthalene typically involves the introduction of difluoromethoxy and methoxy groups onto a naphthalene core. One common method is the difluoromethylation of a naphthalene derivative using difluoromethylating agents such as ClCF2H. This reaction is often catalyzed by transition metals like palladium or copper under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-4-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalenes .
Scientific Research Applications
Chemistry: In chemistry, 2-(Difluoromethoxy)-4-methoxynaphthalene is used as a building block for the synthesis of more complex molecules.
Biology: Fluorinated compounds are often used in drug discovery due to their enhanced metabolic stability and bioavailability .
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Fluorinated compounds are known to exhibit improved pharmacokinetic properties, making them attractive candidates for drug development .
Industry: Industrially, this compound can be used in the development of advanced materials, including polymers and coatings. The presence of fluorine atoms can enhance the thermal and chemical stability of these materials .
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. For example, fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
- 2-(Difluoromethoxy)aniline
- 2-(Difluoromethoxy)-4-methylaniline
- 2-(Difluoromethoxy)benzene
Comparison: Compared to these similar compounds, 2-(Difluoromethoxy)-4-methoxynaphthalene is unique due to the presence of both methoxy and difluoromethoxy groups on the naphthalene ring. This dual substitution pattern can result in distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10F2O2 |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
3-(difluoromethoxy)-1-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O2/c1-15-11-7-9(16-12(13)14)6-8-4-2-3-5-10(8)11/h2-7,12H,1H3 |
InChI Key |
NIBTUHDAEDBPCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















